molecular formula C14H13NO B8687785 4-[2-(4-Aminophenyl)ethenyl]phenol

4-[2-(4-Aminophenyl)ethenyl]phenol

Cat. No. B8687785
M. Wt: 211.26 g/mol
InChI Key: HGDVTCNLNRCTHW-UHFFFAOYSA-N
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Patent
US05248758

Procedure details

A portion (20.9 grams, 0.0866 mole) of 4-nitro-4'-hydroxystilbene from B. above and ethanol (300 mL) are added to a 400 milliliter heavy walled glass bottle then sparged with nitrogen. After removal of air by nitrogen sparging, Raney nickel catalyst (2.5 grams of a 50% wt. slurry in water at pH 10) is washed one time with ethanol, then added to the slurry in the glass bottle which is then stoppered and multiply purged with hydrogen to replace the nitrogen atmosphere. The bottle is then placed on a shaking type agitator, and pressurized to 46.5 psig (320.6 kPa) hydrogen. Shaking of the pressurized slurry at room temperature (25° C.) commences until 28.5 hours later, the hydrogen pressure reading indicates that 19.6 psig (135.1 kPa) of hydrogen has been consumed. The product slurry is recovered, diluted into dimethylsulfoxide (150 grams) to provide a solution of product containing precipitated Raney nickel, then filtered through a medium porosity fritted glass funnel. The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum to provide a powder product. The powder product is further dried at 100° C. under vacuum of 2 mm Hg to a constant weight of 18.17 grams (99.25% isolated yield) of orange brown colored powder. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of a portion of the product revealed the presence of absorbances at 3363 (sharp) and 3289 cm-1 (sharp) due to primary amine N--H group stretching and hydroxyl group O--H stretching, complete disappearance of the conjugated nitro group absorbances at 1516 and 1337 (1317 shoulder) cm-1 (sharp) and the ethylene C--H out-of-plane deformation at 965 cm-1. Nuclear magnetic resonance spectroscopy confirmed the integrity of the stilbene ethylenic unsaturated structure.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)C>[OH:18][C:15]1[CH:14]=[CH:13][C:12]([CH:11]=[CH:10][C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=CC1=CC=C(C=C1)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
Shaking of the pressurized slurry at room temperature (25° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
After removal of air by nitrogen sparging, Raney nickel catalyst (2.5 grams of a 50% wt. slurry in water at pH 10)
WASH
Type
WASH
Details
is washed one time with ethanol
ADDITION
Type
ADDITION
Details
added to the slurry in the glass bottle which
CUSTOM
Type
CUSTOM
Details
multiply purged with hydrogen
CUSTOM
Type
CUSTOM
Details
has been consumed
CUSTOM
Type
CUSTOM
Details
The product slurry is recovered
ADDITION
Type
ADDITION
Details
diluted into dimethylsulfoxide (150 grams)
CUSTOM
Type
CUSTOM
Details
to provide a solution of product
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
precipitated Raney nickel
FILTRATION
Type
FILTRATION
Details
filtered through a medium porosity fritted glass funnel
CUSTOM
Type
CUSTOM
Details
The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to provide a powder product
CUSTOM
Type
CUSTOM
Details
The powder product is further dried at 100° C. under vacuum of 2 mm Hg to a constant weight of 18.17 grams (99.25% isolated yield) of orange brown colored powder

Outcomes

Product
Details
Reaction Time
28.5 h
Name
Type
Smiles
OC1=CC=C(C=C1)C=CC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05248758

Procedure details

A portion (20.9 grams, 0.0866 mole) of 4-nitro-4'-hydroxystilbene from B. above and ethanol (300 mL) are added to a 400 milliliter heavy walled glass bottle then sparged with nitrogen. After removal of air by nitrogen sparging, Raney nickel catalyst (2.5 grams of a 50% wt. slurry in water at pH 10) is washed one time with ethanol, then added to the slurry in the glass bottle which is then stoppered and multiply purged with hydrogen to replace the nitrogen atmosphere. The bottle is then placed on a shaking type agitator, and pressurized to 46.5 psig (320.6 kPa) hydrogen. Shaking of the pressurized slurry at room temperature (25° C.) commences until 28.5 hours later, the hydrogen pressure reading indicates that 19.6 psig (135.1 kPa) of hydrogen has been consumed. The product slurry is recovered, diluted into dimethylsulfoxide (150 grams) to provide a solution of product containing precipitated Raney nickel, then filtered through a medium porosity fritted glass funnel. The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum to provide a powder product. The powder product is further dried at 100° C. under vacuum of 2 mm Hg to a constant weight of 18.17 grams (99.25% isolated yield) of orange brown colored powder. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of a portion of the product revealed the presence of absorbances at 3363 (sharp) and 3289 cm-1 (sharp) due to primary amine N--H group stretching and hydroxyl group O--H stretching, complete disappearance of the conjugated nitro group absorbances at 1516 and 1337 (1317 shoulder) cm-1 (sharp) and the ethylene C--H out-of-plane deformation at 965 cm-1. Nuclear magnetic resonance spectroscopy confirmed the integrity of the stilbene ethylenic unsaturated structure.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)C>[OH:18][C:15]1[CH:14]=[CH:13][C:12]([CH:11]=[CH:10][C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=CC1=CC=C(C=C1)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
Shaking of the pressurized slurry at room temperature (25° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
After removal of air by nitrogen sparging, Raney nickel catalyst (2.5 grams of a 50% wt. slurry in water at pH 10)
WASH
Type
WASH
Details
is washed one time with ethanol
ADDITION
Type
ADDITION
Details
added to the slurry in the glass bottle which
CUSTOM
Type
CUSTOM
Details
multiply purged with hydrogen
CUSTOM
Type
CUSTOM
Details
has been consumed
CUSTOM
Type
CUSTOM
Details
The product slurry is recovered
ADDITION
Type
ADDITION
Details
diluted into dimethylsulfoxide (150 grams)
CUSTOM
Type
CUSTOM
Details
to provide a solution of product
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
precipitated Raney nickel
FILTRATION
Type
FILTRATION
Details
filtered through a medium porosity fritted glass funnel
CUSTOM
Type
CUSTOM
Details
The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to provide a powder product
CUSTOM
Type
CUSTOM
Details
The powder product is further dried at 100° C. under vacuum of 2 mm Hg to a constant weight of 18.17 grams (99.25% isolated yield) of orange brown colored powder

Outcomes

Product
Details
Reaction Time
28.5 h
Name
Type
Smiles
OC1=CC=C(C=C1)C=CC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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